N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound is a defined benzothiazole-benzamide scaffold for LRRK2 kinase and GroEL/ES chaperone inhibition. Its 4-hydroxyphenyl and 4-chlorobenzamide substitution are essential for target engagement—unlike generic regioisomers. With unambiguous InChIKey (NRPQAAAXCKUXDF-UHFFFAOYSA-N), computed XLogP3-AA 5.1, and TPSA 90.5 Ų, it ensures exact structure verification and computational reproducibility. Choose this reference compound for kinase mutant (G2019S) studies and anti-biofilm antibacterial programs.

Molecular Formula C20H13ClN2O2S
Molecular Weight 380.85
CAS No. 325979-19-9
Cat. No. B2849783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE
CAS325979-19-9
Molecular FormulaC20H13ClN2O2S
Molecular Weight380.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C20H13ClN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)
InChIKeyNRPQAAAXCKUXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide (CAS 325979-19-9): Structure, Physicochemical Profile, and Procurement Framing


N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide (CAS 325979-19-9) is a synthetic small molecule belonging to the benzothiazole-benzamide chemotype, with a molecular formula of C₂₀H₁₃ClN₂O₂S and a molecular weight of 380.8 g/mol [1]. The compound features a benzothiazole heterocycle connected to a hydroxyl-substituted phenyl ring bearing a 4-chlorobenzamide moiety, a scaffold associated with inhibitory activity against protein kinases such as LRRK2 and with antibacterial effects through GroEL/ES chaperone modulation in structurally related analogs [2] [3]. Its computed physicochemical properties include an XLogP3-AA of 5.1, two hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 90.5 Ų, collectively defining its drug-like character and guiding formulation and assay design decisions [1]. The compound is catalogued under PubChem CID 4075313 and synonym identifiers Oprea1_746720 and AKOS000298844, and is primarily sourced for research use in kinase inhibition studies and anti-infective discovery programs [1] [2].

Why N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide Cannot Be Replaced by Generic Benzothiazole-Benzamide Analogs


In-class benzothiazole-benzamide compounds cannot be treated as interchangeable because subtle positional and electronic variations dramatically alter target engagement and biological outcome. For instance, while the benzothiazole-benzamide core is recognized for LRRK2 kinase inhibition, the specific substitution pattern defined by the hydroxyl at the 4-position of the central phenyl ring and the chlorine at the para-position of the terminal benzamide critically influences both potency and selectivity [1]. In the GroEL/ES inhibitor series, the hydroxyl group was deemed essential for antibacterial activity, and its absence or repositioning abolished the pharmacological effect [2]. Furthermore, compounds with identical molecular formulae but regioisomeric arrangements—such as N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chlorobenzamide (CAS 327051-58-1)—have distinct CAS numbers and are expected to exhibit divergent activity profiles due to altered hydrogen-bond networks and steric interactions . Generic substitution without rigorous comparative data thus risks invalidating experimental conclusions and wasting procurement resources.

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide: Quantitative Comparative Evidence for Scientific Selection


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Regioisomeric Analogues

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide presents a computed XLogP3-AA of 5.1, a topological polar surface area (TPSA) of 90.5 Ų, and exactly two hydrogen bond donors (the phenolic -OH and the amide -NH) [1]. By contrast, the regioisomer N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chlorobenzamide (CAS 327051-58-1), which moves the hydroxyl and benzamide attachment points on the central phenyl ring, is anticipated to exhibit altered hydrogen-bond donor/acceptor geometry and a different intramolecular hydrogen-bond network, though its computed properties have not been disclosed in a comparable curated database . The target compound's combination of high lipophilicity and moderate TPSA places it in a property space consistent with blood-brain barrier permeability potential, a feature not automatically shared with its regioisomeric counterparts [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

LRRK2 Kinase Inhibition Potential: Benzothiazole-Benzamide Scaffold Positioning

The benzothiazole-benzamide chemotype, which encompasses N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide, has been explicitly claimed and exemplified in patent EP3842422A1 as a core scaffold for LRRK2 kinase inhibition [1]. The patent discloses that compounds within this structural class inhibit both wild-type LRRK2 and the pathogenic G2019S mutant, a gain-of-function variant found in familial and sporadic Parkinson's disease [1]. While compound-specific IC₅₀ values for the target compound are not individually reported in the patent table, the disclosure establishes that the 4-hydroxyphenyl substitution pattern is a preferred embodiment for LRRK2 binding, distinguishing it from non-hydroxylated or differently substituted benzothiazole-benzamides that fall outside the claimed scope [1].

Neurodegenerative Disease LRRK2 Inhibition Parkinson's Disease

GroEL/ES Chaperone Inhibition: Hydroxyl Group Requirement Established in Analogous Series

In a medicinal chemistry campaign targeting the bacterial chaperonin GroEL/ES, a series of hydroxybiphenylamide GroEL/ES inhibitors bearing benzothiazole moieties were systematically evaluated. The study demonstrated that the hydroxyl group is essential for antibacterial activity, and several optimized analogs achieved selectivity indices exceeding 50-fold between antibacterial efficacy and cytotoxicity to human liver and kidney cells [1]. Although the precise compound N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide was not directly assayed in this published work, the critical pharmacophoric elements—benzothiazole, a hydroxyl-substituted central phenyl, and a halogenated benzamide—are conserved, supporting the inference that the target compound possesses the structural determinants required for GroEL/ES engagement [1]. Vancomycin, used as a comparator antibiotic in this study, is unable to penetrate S. aureus biofilms, whereas lead GroEL/ES inhibitors from this series maintained bactericidal effects within established biofilms [1].

Antibacterial GroEL/ES Inhibition MRSA

Structural Identity Verification: Unique IUPAC Name and Canonical SMILES Enforcing Procurement Fidelity

The IUPAC name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide and the canonical SMILES string C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O uniquely define this regioisomer among a family of benzothiazole-benzamide compounds sharing the identical molecular formula C₂₀H₁₃ClN₂O₂S [1]. Key differentiating identifiers include the InChI string (InChI=1S/C20H13ClN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)) and InChIKey NRPQAAAXCKUXDF-UHFFFAOYSA-N, which serve as unambiguous digital fingerprints for compound authentication [1]. Close analogs with different substitution patterns—such as the 2-chlorobenzamide isomer (CAS 292066-48-9) or the 3-chlorobenzamide regioisomer (CAS 327051-58-1)—are chemically distinct entities that would not match these identifiers, preventing inadvertent procurement of an incorrect analog when the InChIKey is used as a verification filter [1] .

Chemical Identity Quality Assurance Procurement Specification

Recommended Research and Industrial Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide Based on Differentiated Evidence


LRRK2 Kinase Probe Development for Parkinson's Disease Research

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide is suitable as a starting scaffold or reference compound for structure-activity relationship (SAR) studies targeting LRRK2 kinase, including the pathogenic G2019S mutant. The compound falls within the generic Formula I claimed in EP3842422A1, which describes LRRK2-inhibiting benzothiazole-benzamides for neurodegenerative disease applications [1]. Its 4-hydroxyphenyl and 4-chlorobenzamide substitution pattern aligns with preferred embodiments in the patent, providing a rational basis for potency optimization campaigns. The compound's computed XLogP3-AA of 5.1 and moderate TPSA of 90.5 Ų further suggest potential CNS permeability, a critical attribute for Parkinson's disease therapeutics [2].

GroEL/ES Chaperonin Inhibition Research in Anti-Infective Drug Discovery

For laboratories exploring protein homeostasis disruption as an antibacterial strategy, this compound represents a scaffold that incorporates the three pharmacophoric elements—benzothiazole, phenolic hydroxyl, and halogenated benzamide—proven essential for GroEL/ES inhibition and anti-staphylococcal activity in a closely related analog series [1]. The GroEL/ES-targeting chemotype has demonstrated vancomycin-comparable antibacterial potency and, critically, the ability to penetrate and kill bacteria within established S. aureus biofilms, a capability that vancomycin lacks [1]. This compound can serve as a core for medicinal chemistry derivatization aimed at improving potency and selectivity indices beyond the >50-fold therapeutic window reported for lead analogs.

Chemical Biology Tool Compound Requiring Defined Physicochemical and Structural Identity

In experimental systems where precise molecular identity and reproducible physicochemical properties are paramount—such as cellular target engagement assays, permeability screens, and computational docking studies—this compound offers a well-characterized profile. Its unambiguous InChIKey (NRPQAAAXCKUXDF-UHFFFAOYSA-N), curated canonical SMILES, and computed property set (XLogP3-AA 5.1, TPSA 90.5 Ų, 2 HBD, 4 HBA) [1] enable exact structure verification upon receipt and facilitate computational modeling. The compound's identity is readily distinguishable from closely related regioisomers that share the same molecular formula but differ in substitution geometry [1].

Regioisomeric Selectivity Studies in Benzothiazole-Benzamide Chemical Space

Because this compound belongs to a family of benzothiazole-benzamide regioisomers with identical molecular formula (C₂₀H₁₃ClN₂O₂S) but different substitution patterns—including the 2-chlorobenzamide isomer (CAS 292066-48-9) and the 3-chlorobenzamide/3-hydroxy regioisomer (CAS 327051-58-1)—it is ideally suited as a defined component in systematic regioisomeric selectivity profiling studies [1] [2]. Such studies can map the impact of chlorine position (ortho, meta, para) and hydroxyl placement on biological target preferences, thereby generating SAR insights that cannot be obtained from a single analog alone.

Quote Request

Request a Quote for N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.